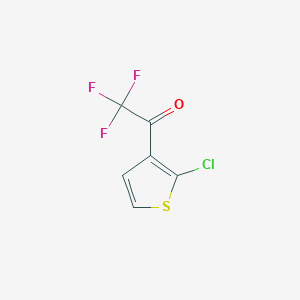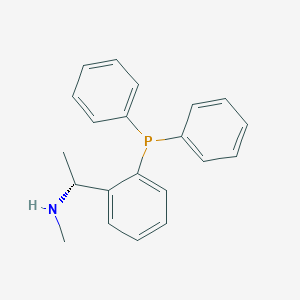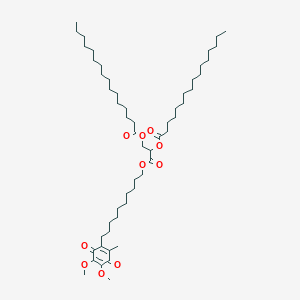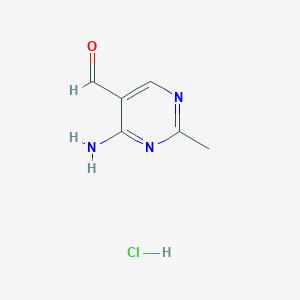
4,4'-Bis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is an organic compound that features two pyridine rings connected by ethynyl groups to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of pyridine and a halogenated biphenyl compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethylene or ethane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(pyridin-4-ylethynyl)benzene: Similar structure but with a benzene core instead of biphenyl.
2,2’-Bipyridine: A simpler compound with two pyridine rings directly connected.
4,4’-Bipyridine: Another related compound with two pyridine rings connected by a single bond.
Uniqueness
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds.
Eigenschaften
Molekularformel |
C26H16N2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[2-[4-[4-(2-pyridin-4-ylethynyl)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C26H16N2/c1(3-23-13-17-27-18-14-23)21-5-9-25(10-6-21)26-11-7-22(8-12-26)2-4-24-15-19-28-20-16-24/h5-20H |
InChI-Schlüssel |
LYDZWJOTJXUVRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C3=CC=C(C=C3)C#CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




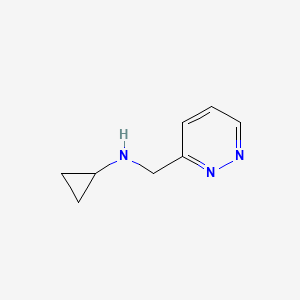
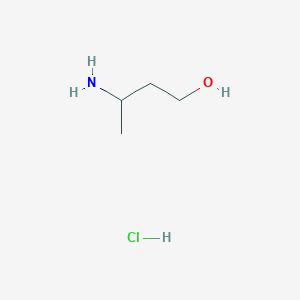
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)


